beta-Elemene
Overview
Description
Beta-Elemene is a valuable sesquiterpene isolated from the essential oil of the traditional Chinese medicine Curcuma wenyujin . It is a Chinese class II non-cytotoxic antitumor drug that has been broadly used to treat various cancers due to its excellent anti-tumor activity, inhibition of tumor cell migration, and relatively minor adverse effects .
Synthesis Analysis
Commercial beta-Elemene is mainly produced via extraction from traditional Chinese medicinal plants and by chemical synthesis . The synthesis of beta-Elemene starts with the vital precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), catalyzed by farnesyl pyrophosphate synthase (FPPS) and germacrene A synthase (GAS) to form germacrene A, which is then converted to beta-Elemene by Cope rearrangement .
Molecular Structure Analysis
Beta-Elemene is an oxygen-free sesquiterpene, occurring as a yellowish or yellow oily liquid, with a chemical formula of C15H24, a molecular weight of 204.351, and a spicy fennel odor .
Chemical Reactions Analysis
The main chemical reactions of beta-Elemene involve its interaction with various cellular targets in cancer cells. It has been shown to inhibit tumor growth and proliferation, induce apoptosis, inhibit tumor cell invasion and metastasis, enhance the sensitivity of chemoradiotherapy, regulate the immune system, and reverse multidrug resistance .
Physical And Chemical Properties Analysis
Beta-Elemene is a sesquiterpene, occurring as a yellowish or yellow oily liquid . It has a chemical formula of C15H24 and a molecular weight of 204.351 .
Scientific Research Applications
Antitumor Effects in Glioblastoma : Beta-elemene inhibits the proliferation of glioblastoma cells by activating p38 MAPK, leading to cell-cycle arrest and reduced tumor growth in mice (Yao et al., 2008).
Chemosensitivity in Lung Cancer : It enhances the efficacy of cisplatin in treating lung cancer by inducing apoptosis in non-small cell lung cancer cells (Li et al., 2009).
Effect on Autoimmune Diseases : Beta-elemene modulates immune balance in experimental autoimmune encephalomyelitis, suggesting potential applications in treating demyelinating diseases (Zhang et al., 2010).
Drug Delivery Systems : Research has focused on developing effective drug delivery systems for beta-elemene, enhancing its solubility, bioavailability, and therapeutic efficacy in various tumors (Zhai et al., 2018).
Molecular Targets in Cancer Therapy : Studies have identified various molecular targets of beta-elemene, showing its regulatory effects on tumor angiogenesis, metastasis, immune response, and multidrug resistance (Zhai et al., 2019).
Synergistic Effects with Other Antitumor Agents : Beta-elemene shows synergistic interactions with taxanes in lung cancer cells, enhancing the cytotoxic efficacy of taxanes through various apoptotic and cell cycle arrest mechanisms (Zhao et al., 2007).
Cardiovascular Applications : It has potential value in treating atherosclerosis and restenosis by inhibiting angiogenesis, thrombus formation, and protecting against oxidative injuries (Dong et al., 2013).
Radiosensitization in Lung Cancer : Beta-elemene enhances the cytotoxic effect of radiation in lung cancer cells, indicating its potential as a radiosensitizer (Li et al., 2011).
Future Directions
Given the promising anti-tumor effects of beta-Elemene, future research should focus on identifying high-yield biological sources, improving production strategies, developing effective downstream processing, and evaluating the therapeutic applications of beta-Elemene . There is also a need for further studies to elucidate the molecular mechanisms underlying its anti-tumor effects .
properties
IUPAC Name |
(1S,2S,4R)-1-ethenyl-1-methyl-2,4-bis(prop-1-en-2-yl)cyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-7-15(6)9-8-13(11(2)3)10-14(15)12(4)5/h7,13-14H,1-2,4,8-10H2,3,5-6H3/t13-,14+,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFTUNCRGUEPRZ-QLFBSQMISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(C(C1)C(=C)C)(C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@@]([C@@H](C1)C(=C)C)(C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40865690, DTXSID60881211 | |
Record name | (+/-)-beta-Elemene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40865690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (-)-beta-Elemene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60881211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Beta-Elemene | |
CAS RN |
33880-83-0, 515-13-9 | |
Record name | (±)-β-Elemene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33880-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-β-Elemene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=515-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-beta-Elemene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515139 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+/-)-beta-Elemene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40865690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (-)-beta-Elemene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60881211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexane, 1-ethenyl-1-methyl-2,4-bis(1-methylethenyl)-, (1S,2S,4R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | .BETA.-ELEMENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QG8CX6LXD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | beta-Elemene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0061848 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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